N-Furfuryl-adamantylamid

Übersicht

Beschreibung

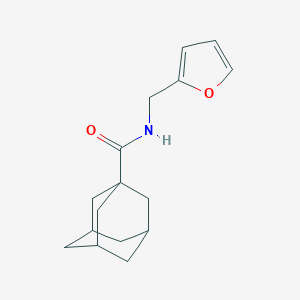

N-(furan-2-ylmethyl)adamantane-1-carboxamide is a useful research compound. Its molecular formula is C16H21NO2 and its molecular weight is 259.34g/mol. The purity is usually 95%.

BenchChem offers high-quality N-(furan-2-ylmethyl)adamantane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(furan-2-ylmethyl)adamantane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Selektive Katalyse für die reduktive Aminierung

Hintergrund:: Amine mit funktionellen Gruppen finden breite Anwendung in der Pharmaindustrie, in der Landwirtschaft und bei Polymeren. Traditionell werden diese Amine über petrochemische Verfahren synthetisiert. Allerdings gewinnt die nachhaltige Produktion aus erneuerbaren Ressourcen, wie z.B. Biomasse, zunehmend an Bedeutung.

Anwendung:: Forscher haben ein umweltfreundliches, vereinfachtes und hochwirksames Verfahren zur Herstellung eines ungiftigen heterogenen Katalysators auf Basis von Metallen mit hoher Erdhäufigkeit entwickelt. Im Speziellen konzentrierten sie sich auf die reduktive Aminierung von Furfural (und seinen Derivaten) zur Herstellung von Furfurylamin. Der Katalysator, bestehend aus Graphen-umhüllten Kobalt-Nanopartikeln, zeigte bemerkenswerte Eigenschaften:

Mechanismus:: Analytische Techniken (XRD, XPS, TEM/Mapping und In-situ-FTIR) zeigten, dass die äußere Graphenschicht des Katalysators eine entscheidende Rolle spielte. Elektronische Wechselwirkungen und die induzierte Ladungsverteilung ermöglichten die Substitution der –NH₂-Gruppe hin zu verschiedenen funktionalisierten Molekülen unter milden Bedingungen.

Bedeutung:: Dieser Katalysator eröffnet neue Wege für die nachhaltige Synthese von Aminen aus Biomasse-basierten Plattformen, die Selektivität, Kohlenstoffbilanz und Wirtschaftlichkeit gewährleisten .

Furfural-Transformationsinnovationen

Hintergrund:: Furfural, das aus Biomasse gewonnen wird, dient als vielseitiges Plattformmolekül. Aktuelle Entwicklungen konzentrieren sich auf seine Umwandlung in verwandte Verbindungen.

Anwendungen::- Stickstoffhaltige Verbindungen: Die Erforschung des Potenzials von Furfural in stickstoffhaltigen Verbindungen bietet spannende Möglichkeiten .

Katalytische Hydrierung von Furfural

Hintergrund:: Die Hydrierung von Furfural ist essentiell für die Herstellung von Furfurylalkohol (FA).

Katalysatoren::Wirkmechanismus

Target of Action

It’s worth noting that adamantylamide dipeptide, a compound with a similar structure, has been reported to have immunomodulatory properties . It combines the antiviral properties of amantadine and the immunoadjuvant activity of muramyl dipeptide

Mode of Action

For instance, adamantylamide dipeptide has been shown to have both antiviral and immunomodulatory effects . The furfuryl group could potentially interact with biological targets, leading to changes in cellular function. More research is needed to elucidate the specific interactions of N-Furfuryl-adamantylamide with its targets.

Biochemical Pathways

Furfural, a compound structurally related to the furfuryl group in n-furfuryl-adamantylamide, can be converted into various bio-chemicals through chemo- and bio-catalysis This suggests that N-Furfuryl-adamantylamide could potentially affect similar biochemical pathways

Pharmacokinetics

The adamantane core is known to increase lipophilicity and improve pharmacological properties of drugs This suggests that N-Furfuryl-adamantylamide could potentially have favorable ADME properties

Result of Action

Adamantylamide dipeptide, a structurally similar compound, has been shown to have antiviral and immunomodulatory effects This suggests that N-Furfuryl-adamantylamide could potentially have similar effects

Action Environment

Environmental factors such as temperature, ph, and the presence of other compounds can influence the activity of similar compounds

Biochemische Analyse

Biochemical Properties

N-Furfuryl-adamantylamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s adamantane moiety is known for its antiviral properties, which are attributed to its interaction with viral proteins and enzymes. For instance, adamantane derivatives have been shown to inhibit the activity of viral M2 ion channels, which are crucial for viral replication . The furan ring in N-Furfuryl-adamantylamide can participate in electrophilic aromatic substitution reactions, making it reactive towards nucleophiles and electrophiles. This reactivity allows N-Furfuryl-adamantylamide to form covalent bonds with biomolecules, potentially modifying their function and activity.

Cellular Effects

N-Furfuryl-adamantylamide exerts various effects on different types of cells and cellular processes. The compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, adamantane derivatives, including N-Furfuryl-adamantylamide, have been reported to modulate the activity of ion channels and receptors on the cell membrane, affecting intracellular signaling cascades . Additionally, the compound can alter gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the expression of genes involved in cellular metabolism, proliferation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of N-Furfuryl-adamantylamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The adamantane moiety of the compound can bind to hydrophobic pockets in proteins, stabilizing or inhibiting their activity . This binding can affect the protein’s conformation and function, leading to downstream effects on cellular processes. The furan ring can also participate in redox reactions, generating reactive oxygen species (ROS) that can modulate cellular signaling pathways and gene expression. These combined effects contribute to the compound’s overall biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Furfuryl-adamantylamide can change over time due to its stability, degradation, and long-term effects on cellular function. The compound’s stability is influenced by factors such as temperature, pH, and the presence of reactive species. Studies have shown that N-Furfuryl-adamantylamide can degrade over time, leading to the formation of byproducts that may have different biochemical activities . Long-term exposure to the compound can result in cumulative effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis.

Dosage Effects in Animal Models

The effects of N-Furfuryl-adamantylamide vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antiviral activity and modulation of immune responses . At high doses, N-Furfuryl-adamantylamide can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

N-Furfuryl-adamantylamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo oxidation, reduction, and hydrolysis reactions, leading to the formation of metabolites with different biochemical activities . Enzymes such as cytochrome P450 oxidases play a crucial role in the metabolism of N-Furfuryl-adamantylamide, affecting its pharmacokinetics and pharmacodynamics. The compound’s metabolism can also influence metabolic flux and metabolite levels, impacting overall cellular function.

Transport and Distribution

The transport and distribution of N-Furfuryl-adamantylamide within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, N-Furfuryl-adamantylamide can bind to intracellular proteins, affecting its localization and accumulation. The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

N-Furfuryl-adamantylamide exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, N-Furfuryl-adamantylamide may localize to the mitochondria, where it can influence mitochondrial function and energy production. The compound’s subcellular localization can also affect its interactions with other biomolecules, modulating its overall biochemical activity.

Biologische Aktivität

N-(furan-2-ylmethyl)adamantane-1-carboxamide is a compound that has garnered attention due to its unique structural characteristics and potential pharmacological applications. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic implications.

Structural Overview

N-(furan-2-ylmethyl)adamantane-1-carboxamide features a rigid adamantane core, which is known for its stability and ability to interact with various biological targets. The addition of the furan moiety enhances its potential for diverse interactions, making it a subject of interest in medicinal chemistry.

Synthesis

The synthesis of N-(furan-2-ylmethyl)adamantane-1-carboxamide typically involves multi-step organic synthesis techniques. Key steps may include:

- Formation of the Adamantane Core : Utilizing existing adamantane derivatives as starting materials.

- Furan Substitution : Introducing the furan group through electrophilic aromatic substitution or other coupling reactions.

- Carboxamide Formation : Converting the intermediate products into the final carboxamide structure via amide coupling reactions.

Pharmacological Properties

The biological activity of N-(furan-2-ylmethyl)adamantane-1-carboxamide is primarily assessed through various pharmacological assays. Similar compounds have demonstrated potential as:

- Analgesics : Compounds with adamantane structures have been noted for their pain-relieving properties.

- Anti-inflammatory Agents : The presence of the furan ring may enhance anti-inflammatory effects, potentially useful in treating conditions like arthritis.

- Neuroprotective Drugs : The compound's ability to cross the blood-brain barrier could make it beneficial in neurodegenerative diseases.

Research indicates that N-(furan-2-ylmethyl)adamantane-1-carboxamide may exert its effects through several mechanisms:

- Receptor Binding : Interaction with specific receptors involved in pain and inflammation pathways.

- Enzyme Inhibition : Potential inhibition of enzymes related to inflammatory responses or cancer cell proliferation.

Comparative Analysis

To better understand the biological activity of N-(furan-2-ylmethyl)adamantane-1-carboxamide, a comparative analysis with similar compounds can be insightful:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 1-(furan-2-ylmethyl)piperidine | Furan and piperidine rings | Potential analgesic | Simpler structure |

| Adamantane derivatives | Adamantane core | Antiviral properties | Varied functionalization |

| Piperidinyl derivatives | Piperidine ring | Antidepressant effects | Diverse substituents |

This table outlines how variations in structure can influence biological activity, emphasizing the unique position of N-(furan-2-ylmethyl)adamantane-1-carboxamide due to its combination of rigid and flexible components.

Case Studies and Research Findings

Recent studies have explored the anti-cancer potential of compounds related to N-(furan-2-ylmethyl)adamantane-1-carboxamide. For instance, derivatives containing furan rings have shown significant activity against various cancer cell lines such as HepG2 and MCF-7.

Example Findings:

- Anti-Cancer Activity :

- A study demonstrated that compounds structurally similar to N-(furan-2-ylmethyl)adamantane exhibited cell viability reductions in cancer cell lines, indicating promising anti-cancer properties (cell viability as low as 33% against HepG2).

- Mechanistic Insights :

- Investigations into structure–activity relationships (SAR) revealed that electron-donor substituents on furan derivatives enhance anti-cancer action, suggesting that modifications on the furan ring could further optimize therapeutic efficacy.

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)adamantane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c18-15(17-10-14-2-1-3-19-14)16-7-11-4-12(8-16)6-13(5-11)9-16/h1-3,11-13H,4-10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWSZSNQWHKUKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.